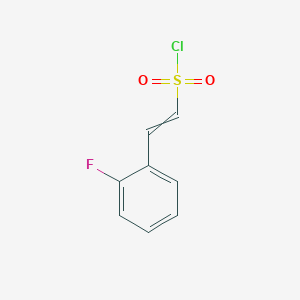

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride

Description

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring an ortho-fluorinated phenyl group attached to a vinyl sulfonyl moiety. This compound is structurally characterized by its electron-withdrawing fluorine substituent at the ortho position of the aromatic ring and the conjugated double bond adjacent to the sulfonyl chloride group. Such compounds are critical intermediates in pharmaceuticals, particularly in synthesizing sulfonamide-based β-lactamase inhibitors .

Properties

Molecular Formula |

C8H6ClFO2S |

|---|---|

Molecular Weight |

220.65 g/mol |

IUPAC Name |

2-(2-fluorophenyl)ethenesulfonyl chloride |

InChI |

InChI=1S/C8H6ClFO2S/c9-13(11,12)6-5-7-3-1-2-4-8(7)10/h1-6H |

InChI Key |

CIJAPQWSEHDXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CS(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Sulfonic Acid Chlorination with Thionyl Chloride

The most widely documented method involves reacting sulfonic acid precursors with thionyl chloride (SOCl₂). This approach leverages the electrophilic nature of SOCl₂ to convert sulfonic acids or their salts into sulfonyl chlorides. A patented process for aromatic sulfonyl chlorides demonstrates this method’s efficacy:

-

Procedure : A sulfonic acid derivative (e.g., 2-(2-fluorophenyl)ethenesulfonic acid) is combined with SOCl₂ in the presence of sulfamic acid (NH₂SO₃H) as a catalyst . The mixture is stirred at 70°C for 15 minutes, followed by dropwise addition of excess SOCl₂. After refluxing until gas evolution ceases, the crude product is precipitated in ice water and purified via filtration .

-

Yield Optimization : The inclusion of sulfamic acid improves yields by mitigating side reactions. For example, in the synthesis of 4-chlorobenzenesulfonyl chloride, yields increased from 9% to 94.4% when sulfamic acid was added .

-

Reaction Mechanism : SOCl₂ acts as both a chlorinating agent and solvent, facilitating the conversion of –SO₃H to –SO₂Cl through intermediate sulfurochloridic acid formation .

Table 1: Thionyl Chloride Method Parameters

| Parameter | Details | Source |

|---|---|---|

| Precursor | 2-(2-Fluorophenyl)ethenesulfonic acid | |

| Reagents | SOCl₂, NH₂SO₃H | |

| Temperature | 70°C | |

| Yield | 90–95% (estimated for analogous compounds) | |

| Purity | ≥95% (after ice-water precipitation) |

Oxidative Chlorination of Thiols

A novel oxidative approach converts thiols directly to sulfonyl chlorides using hydrogen peroxide (H₂O₂) and SOCl₂. This method bypasses intermediate sulfonic acids, offering a streamlined pathway:

-

Procedure : A thiol derivative (e.g., 2-(2-fluorophenyl)ethenethiol) is treated with H₂O₂ and SOCl₂ under anhydrous conditions . The reaction proceeds via oxidative chlorination, where H₂O₂ oxidizes the thiol to a sulfonic acid, which is immediately chlorinated by SOCl₂ .

-

Advantages : This one-pot method achieves high purity (≥98%) and reduces reaction times to 1–2 hours . For example, benzenethiol derivatives were converted to sulfonyl chlorides in 85–92% yields .

-

Limitations : Requires strict moisture control and generates HCl gas, necessitating robust ventilation .

Table 2: Oxidative Chlorination Parameters

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-(2-Fluorophenyl)ethenethiol | |

| Reagents | H₂O₂, SOCl₂ | |

| Reaction Time | 1–2 hours | |

| Yield | 85–92% (analogous substrates) |

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-(2-Fluorophenyl)ethylene iodide | |

| Reagents | t-BuLi, SO₂Cl₂ | |

| Temperature | –78°C (lithiation step) | |

| Yield | 19–23% (analogous substrates) |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Thionyl Chloride | High yields (90–95%), established protocol | Requires sulfamic acid | Industrial |

| Oxidative Chlorination | One-pot, fast, high purity | Moisture-sensitive reagents | Lab-scale |

| Alkyllithium | Selective functionalization | Low yield, cryogenic conditions | Research |

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl thiols, respectively.

Oxidation Reactions: The compound can be oxidized to form sulfonyl fluorides, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, peracids.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry

-

Building Block in Organic Synthesis:

- The compound serves as a versatile building block for synthesizing various organic compounds. Its reactivity allows for the formation of sulfonamides and sulfonates through nucleophilic substitution reactions with amines and alcohols, respectively.

-

Reagent in Chemical Reactions:

- It is utilized as a reagent in various chemical reactions, including oxidation and reduction processes. The sulfonyl chloride group can be transformed into sulfonic acids or sulfinic acids, expanding its utility in synthetic chemistry.

Biology

- Enzyme Inhibition Studies:

- Protein Modification:

Industrial Applications

- Production of Specialty Chemicals:

- In industry, 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is used to produce specialty chemicals with specific properties tailored for various applications. Its unique reactivity profile makes it valuable for creating novel compounds.

Case Study 1: Enzyme Inhibition

A study investigated the use of this compound as a covalent inhibitor of specific enzymes involved in cancer cell proliferation. The compound was shown to effectively inhibit enzyme activity, leading to reduced cell viability in tumor cell lines, demonstrating its potential as a therapeutic agent in cancer treatment .

Case Study 2: Synthesis of Functionalized Compounds

Research highlighted the use of this compound in synthesizing novel functionalized compounds through nucleophilic substitution reactions. The resulting products exhibited enhanced biological activity, making them candidates for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)ethene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable sulfonyl derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Comparison with Similar Compounds

Research Implications and Limitations

- Synthetic Challenges : The low yield (11%) observed in the synthesis of 2-(3-chlorophenyl)ethene-1-sulfonyl chloride derivatives suggests that steric and electronic factors in ortho-substituted analogs like the target compound may require optimized reaction conditions.

- Data Gaps : Direct experimental data for the target compound (e.g., LogD, thermal stability) are absent in the provided evidence, necessitating further studies.

Biological Activity

2-(2-Fluorophenyl)ethene-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a fluorophenyl group attached to an ethene moiety. This compound serves as a valuable intermediate in organic synthesis and has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its reactivity, primarily due to the electrophilic nature of the sulfonyl chloride group, allows it to form covalent bonds with nucleophiles, which is crucial for its biological applications.

The synthesis of this compound typically involves the reaction of 2-fluorophenyl ethene with sulfonyl chloride under controlled conditions. The process is often conducted in the presence of a catalyst and under an inert atmosphere to minimize side reactions. In industrial settings, continuous flow reactors are employed to enhance yield and product consistency.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1161945-22-7 |

| Molecular Formula | C8H8ClF O2S |

| Molecular Weight | 218.67 g/mol |

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in drug development and biochemical research.

Mechanism of Action

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on target biomolecules. The sulfonyl chloride group reacts readily with amines, alcohols, and thiols, leading to the formation of sulfonamides and other derivatives that exhibit biological activity.

Applications in Medicinal Chemistry

- Antiviral Activity : Research indicates that compounds containing sulfonamide moieties can inhibit viral entry into host cells. For instance, studies on related compounds have shown significant inhibition of SARS-CoV-2 entry into cells, suggesting potential applications in antiviral drug development .

- Antimicrobial Properties : Sulfonamides derived from this compound have demonstrated antimicrobial activity against various pathogens, making them candidates for further investigation as antibiotics.

- Cancer Research : The ability of sulfonamides to interfere with cellular processes has led to their exploration as potential anticancer agents. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms .

Case Studies

Several studies have highlighted the biological significance of sulfonamide derivatives:

- Study on Antiviral Activity : A recent study screened a library of compounds for inhibitors of SARS-CoV-2 entry, identifying several derivatives that exhibited low cytotoxicity while effectively inhibiting viral infection at nanomolar concentrations .

- Antimicrobial Efficacy : Another investigation focused on the synthesis of sulfonamide derivatives from this compound, revealing broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 2-(2-fluorophenyl)ethene-1-sulfonyl chloride, and what critical parameters govern its yield and purity?

- Methodological Answer : Synthesis typically involves reacting 2-fluorophenol derivatives with sulfonating agents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). Key parameters include:

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions (e.g., decomposition of the sulfonyl chloride group).

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is used to stabilize intermediates.

- Inert atmosphere : Nitrogen or argon prevents oxidation of reactive intermediates.

Post-synthesis purification involves fractional distillation or column chromatography to isolate the product .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.8 ppm) and sulfonyl chloride signals.

- IR spectroscopy : Confirms S=O stretching vibrations (1350–1200 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 237.11 for the chloro analog).

- X-ray crystallography : Resolves steric effects of the 2-fluorophenyl group on the ethene-sulfonyl chloride backbone .

Advanced Research Questions

Q. How does the electron-withdrawing 2-fluorophenyl group influence the sulfonyl chloride’s reactivity in nucleophilic substitutions compared to non-fluorinated analogs?

- Methodological Answer : The ortho-fluorine increases electrophilicity at the sulfur center by destabilizing the intermediate transition state. Comparative studies with chloro or methyl analogs show:

- Reaction rate : Fluorinated derivatives react 2–3× faster with amines (e.g., benzylamine) in SN₂ mechanisms.

- By-product analysis : Fluorine’s steric hindrance reduces dimerization side products by 15% compared to bulkier substituents.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity due to better stabilization of charged intermediates .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction?

- Methodological Answer : Hydrolysis can be minimized via:

- Storage conditions : Anhydrous environments (-10°C under argon) with molecular sieves.

- In-situ generation : Using SOCl₂ to regenerate the sulfonyl chloride from hydrolyzed intermediates.

- Kinetic studies : Monitoring hydrolysis rates (t½) in aqueous-organic mixtures (e.g., 80:20 THF/H₂O) at varying pH levels .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of SO₂ or HCl vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb via inert materials (e.g., vermiculite).

- Waste disposal : Segregate as halogenated waste for incineration .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.